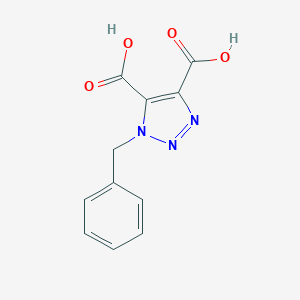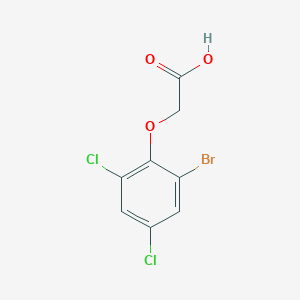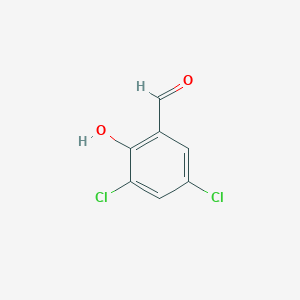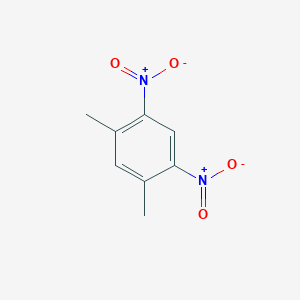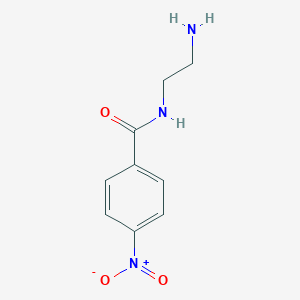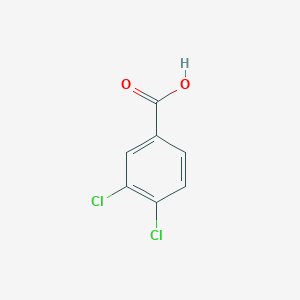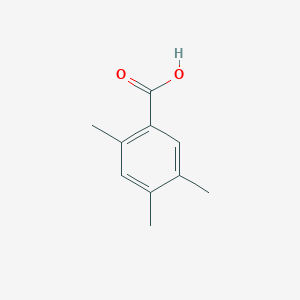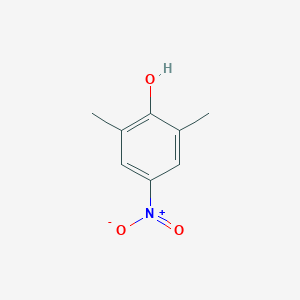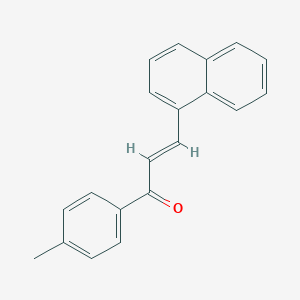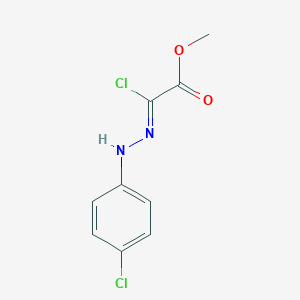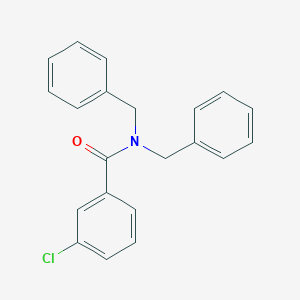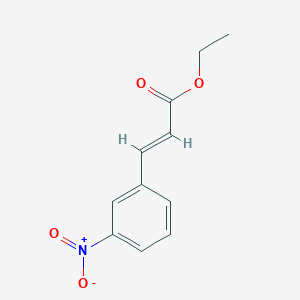
Ethyl 3-nitrocinnamate
Vue d'ensemble
Description
Ethyl 3-nitrocinnamate is a chemical compound with the linear formula C11H11NO4 . It has a molecular weight of 221.215 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of Ethyl 3-nitrocinnamate consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The ChemSpider ID for this compound is 4510472 .Physical And Chemical Properties Analysis
Ethyl 3-nitrocinnamate has a density of 1.2±0.1 g/cm3, a boiling point of 346.7±25.0 °C at 760 mmHg, and a flash point of 154.5±25.2 °C . It has a molar refractivity of 59.7±0.3 cm3 .Applications De Recherche Scientifique
Polarity and Structure
- Ethyl 3-nitrocinnamate's polarity and structure have been examined using dipole moments and quantum-chemical calculations. These studies found that in solution, these compounds predominantly exist as Z-isomers, where the nitro group and benzene ring are cis-positioned (Vereshchagina et al., 2013).
Preparation and Isomerization Reactions
- The preparation of ethyl 3-nitrocinnamate involves thermal- or photoisomerization of its geometrical isomers, primarily produced through the Knoevenagel reaction. This process also describes the addition of ethanol to these compounds without a catalyst at room temperature (Yamamura et al., 1971).
Synthesis and Structural Analysis
- A modified method for preparing ethyl 3-nitrocinnamates involves nitroacetic acid ester alkenylation. The structures of these compounds are confirmed through various spectroscopic methods. In solution, they exist in the Z-isomer form, with Z⇄E isomerization observed in certain cases (Baichurin et al., 2013).
Reduction Reactions
- Reduction of o-nitrocinnamates, including ethyl trans-α-cyano-o-nitrocinnamate, by sodium borohydride and palladium–charcoal shows dependency on the solvent used. This process led to the discovery of 3-cyano-1-hydroxyquinol-2(1H)-one (Coutts, 1969).
Nitration and Its Effects
- The nitration of ethyl cinnamate, including ethyl 3-nitrocinnamate, in sulphuric acid has been studied, revealing insights into the deactivation of the aromatic nucleus and the yields of various products (Moodie et al., 1981).
Quinoline Derivatives Synthesis
- Ethyl 3-nitrocinnamate has been used in the synthesis of quinoline derivatives, showcasing its utility in organic synthesis and the production of potentially valuable compounds (Kametani et al., 1969).
Alkylation and Cyanation
- It serves as a scaffold for synthesizing α,β-difunctionalized alkenes. Ethyl 3-nitrocinnamate undergoes Michael addition reactions with various nucleophiles. However, attempts to obtain a double bond via nitrous acid elimination faced challenges due to steric repulsion (Asahara et al., 2018).
Geometric Isomerism Study
- The Z→E isomerization of ethyl 3-nitrocinnamates, influenced by the substituent nature, solvent, and exposure duration, has been studied using 1H NMR spectroscopy (Baichurin et al., 2016).
Isoxazole Synthesis
- Ethyl 3-nitrocinnamates react with α-nitro carbonyl compounds to effectively produce isoxazoles. This showcases their role in the synthesis of complex organic molecules (Chen et al., 2010).
Conjugate Addition Reactions
- It has been used in reactions with lithium and magnesium o-carborane derivatives, leading to the synthesis of previously unknown o-carborane derivatives (Kazantsev et al., 2004).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl (E)-3-(3-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)12(14)15/h3-8H,2H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEPRSLOWNHADS-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-nitrocinnamate | |
CAS RN |
5396-71-4 | |
| Record name | Ethyl 3-nitrocinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5396-71-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4346 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-nitrocinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

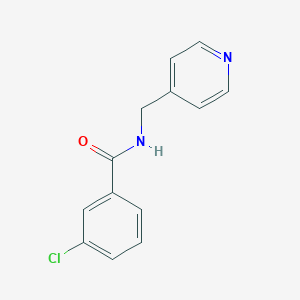
![7-Methylsulfanyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B181250.png)

